2-Bromopropionic acid

Description

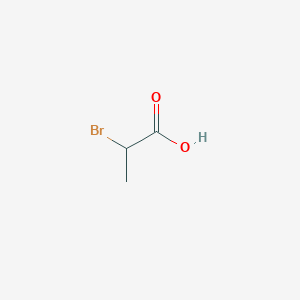

Structure

3D Structure

Properties

IUPAC Name |

2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027233 | |

| Record name | 2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 2-Bromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-72-1 | |

| Record name | 2-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0XVY2DT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies and Mechanistic Elucidation of 2 Bromopropionic Acid

Green Chemistry Principles in 2-Bromopropionic Acid Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. This includes the use of renewable feedstocks and less hazardous reagents.

An alternative, greener route to this compound involves the use of lactide, a cyclic diester derived from lactic acid, which can be produced from the fermentation of sugars. researchgate.net This approach aligns with green chemistry principles by utilizing a renewable, biogenic feedstock. researchgate.net The conversion of lactide to this compound can be achieved using hydrogen bromide (HBr). researchgate.net

Research has shown that this conversion can be carried out in ionic liquids, which act as both a solvent and a brominating agent. researchgate.net For example, using an imidazolium-based ionic liquid, 1-(4-butane sulfonic acid)-3-methyl imidazolium (B1220033) bromide ([MIMBS]Br), has shown excellent selectivity for this compound synthesis. researchgate.net The reaction conditions, such as HBr loading and water content, are crucial parameters for optimizing the reaction. researchgate.net One study demonstrated that a hydrogen bromide-acetic acid (HBr-AcOH) solution can yield up to 55.2 mol% of this compound from the degradation of polylactic acid (a polymer of lactic acid) at 100°C. researchgate.net This method presents a promising pathway for producing this compound from a renewable resource, although challenges related to the cost of ionic liquids and post-processing complexity remain. researchgate.net

Table 3: Synthesis of this compound from Lactide/PLA

| Feedstock | Catalyst/Solvent System | Temperature | Yield of this compound | Source |

|---|---|---|---|---|

| Lactide | Imidazolium-based ionic liquid with HBr | - | Excellent selectivity | researchgate.net |

Application of Ionic Liquids as Reaction Media and Brominating Agents

The use of ionic liquids (ILs) in the synthesis of this compound represents a significant advancement, offering dual functionality as both the reaction medium and a brominating agent. researchgate.netresearchgate.net Research has demonstrated a highly efficient method for synthesizing this compound (2-BrPA) from lactide utilizing specific ionic liquids. researchgate.net These ILs, derived from the addition of hydrogen bromide (HBr) to ammonium-based zwitterions, serve as both the solvent and the brominating agent. researchgate.netresearchgate.net

The unique properties of these ionic liquids, such as buffered HBr acidity, high polarity, and charge-stabilizing character, facilitate the synthesis with excellent selectivity. researchgate.net The imidazolium-based ionic liquid, 1-(4-butane sulfonic acid)-3-methyl imidazolium bromide ([MIMBS]Br), has been identified as particularly effective. researchgate.net Key parameters influencing the reaction's success include the precise HBr loading and the water content within the ionic liquid. researchgate.net

A notable advantage of this methodology is the selective isolation of the this compound product through extraction, leaving the unreacted substrate in the ionic liquid for subsequent reaction cycles. researchgate.net The successful recycling of the ionic liquid over multiple cycles has been demonstrated, highlighting its potential for more sustainable chemical production. researchgate.net

Novel acidic ionic liquids, such as 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide ([HSO3pmim]Br) and 1-(ω-sulfonicacid)butyl-3-methylimidazolium bromide ([HSO3bmim]Br), have also been prepared and utilized as effective brominating agents, catalysts, and solvents in other bromination reactions. researchgate.net

| Ionic Liquid | Role in Synthesis | Starting Material | Key Findings | Reference |

|---|---|---|---|---|

| 1-(4-butane sulfonic acid)-3-methyl imidazolium bromide ([MIMBS]Br) | Solvent and Brominating Agent | Lactide | Enables excellent selectivity; crucial parameters are HBr loading and water content; allows for selective product isolation and IL recycling. | researchgate.net |

| Ammonium-based zwitterions with HBr | Solvent and Brominating Agent | Lactide | The resulting bromide salt acts as a catalyst, brominating agent, and solvent. | researchgate.netresearchgate.net |

| 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide ([HSO3pmim]Br) | Brominating Agent, Catalyst, Solvent | Not specified for 2-BrPA | Demonstrates good selectivity and activity after recycling in other bromination reactions. | researchgate.net |

| 1-(ω-sulfonicacid)butyl-3-methylimidazolium bromide ([HSO3bmim]Br) | Brominating Agent, Catalyst, Solvent | Not specified for 2-BrPA | Used effectively in the synthesis of other bromo-compounds. | researchgate.net |

Sustainable Approaches for Reaction Efficiency and Product Selectivity

Sustainable synthesis of this compound is advanced by methodologies that align with the principles of green chemistry. A prominent example is the use of biogenic lactide as a starting material, which offers a renewable alternative to fossil-fuel-based feedstocks. researchgate.net The conversion of lactide to this compound using zwitterionic HBr carriers in ionic liquids circumvents the severe reaction conditions often associated with traditional methods. researchgate.net

While the high cost of ionic liquids and the complexity of post-processing can present challenges for industrial-scale applications, these methods represent a step towards more environmentally benign chemical manufacturing. researchgate.net The development of processes that operate at lower temperatures and in the liquid phase, such as the "NADA process" which uses an ionic liquid as the reaction matrix, further contributes to the goal of sustainable chemical production. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound, namely (R)- and (S)-2-bromopropionic acid, is crucial for their application in the pharmaceutical and agrochemical industries, where chirality often dictates biological activity. chemimpex.com

Chiral Pool Methodology for (R)- and (S)-2-Bromopropionic Acid

The chiral pool methodology leverages naturally occurring, enantiomerically pure compounds as starting materials. Alanine (B10760859) is a commonly used chiral precursor for the synthesis of enantiopure this compound. reddit.comsciencemadness.org For instance, (2R)-Alanine can be converted to (2R)-bromopropionic acid in a high yield of 95%. reddit.comsciencemadness.org The process involves treating the alanine with a saturated solution of potassium bromide (KBr) and hydrobromic acid (HBr), followed by the addition of sodium nitrite (B80452) (NaNO2) at low temperatures. reddit.comsciencemadness.org

Similarly, D-Alanine can be used to synthesize (R)-2-Bromopropionic Acid. sciencemadness.org Another synthetic route involves the reaction of (S)-2-methanesulfonyloxypropionic acid with lithium bromide in toluene (B28343) to yield (R)-2-bromopropionic acid with an optical purity of 92.3% ee. chemicalbook.com

| Target Enantiomer | Chiral Precursor | Key Reagents | Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| (2R)-bromopropionic acid | (2R)-Alanine | KBr, HBr, NaNO2 | 95% | Not specified | reddit.comsciencemadness.org |

| (R)-2-Bromopropionic Acid | D-Alanine | HBr, NaNO2, Na2SO4 | Not specified | Not specified | sciencemadness.org |

| (R)-2-bromopropionic acid | (S)-2-methanesulfonyloxypropionic acid | Lithium bromide | 45% | 92.3% ee | chemicalbook.com |

Asymmetric Induction in this compound Synthesis

Asymmetric induction is a key strategy in stereoselective synthesis where a chiral element influences the creation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over the other. When a new stereogenic center is created in an achiral molecule, the result is an equal mixture of two enantiomeric products because the transition states leading to them are of equal energy. uvic.ca However, if a chiral center already exists within the molecule, the two possible transition states become diastereomeric and have different energies. uvic.ca This energy difference allows for one isomer of the new stereogenic center to be produced in a greater amount. uvic.ca In the context of this compound synthesis, this can be achieved by using a chiral auxiliary. This involves attaching a chiral auxiliary to an achiral precursor, performing the bromination reaction where the auxiliary directs the stereochemical outcome, and then removing the auxiliary to yield the desired enantiomer of this compound. uvic.ca

Control of Stereochemistry in Bromopropionic Acid Derivatization

Controlling the stereochemistry during the derivatization of bromopropionic acid is essential for synthesizing complex, biologically active molecules. The bromine atom in α-bromo carboxylic acids is highly susceptible to SN2 reactions, making these compounds valuable synthetic intermediates. libretexts.org This reactivity allows for the introduction of various nucleophiles with inversion of configuration at the α-carbon. For example, the reaction of an enantiomerically pure α-bromo carboxylic acid with an aqueous base followed by an acidic work-up can produce the corresponding α-hydroxy carboxylic acid with inverted stereochemistry. Similarly, reaction with excess ammonia (B1221849) can lead to α-amino acids. libretexts.org The stereochemical outcome of these derivatization reactions is critical and can be controlled by the choice of nucleophile and reaction conditions.

Advanced Synthetic Routes for Functionalized Derivatives

This compound and its esters are versatile building blocks for the synthesis of more complex functionalized derivatives. One advanced route involves the one-pot dehydrobromination of a 2-bromoacrylate ester followed by the electrophilic addition of the resulting propiolate to various aldehydes. This method efficiently produces γ-hydroxy-α,β-acetylenic esters. researchgate.net Another approach is the three-component coupling reaction of ethyl α-diazoacetate, silyl (B83357) halides, and N,O-acetals under metal-free conditions to prepare α-halo β-amino acid esters. researchgate.net Furthermore, this compound is a key intermediate in the synthesis of compounds like S-(1-carboxyethyl)-L-cysteine. semanticscholar.org

Synthesis of Chain Transfer Agents for Polymerization Applications

This compound serves as a crucial precursor in the synthesis of chain transfer agents (CTAs), particularly for Reversible Addition-Fragmention chain Transfer (RAFT) polymerization. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The effectiveness of this control is highly dependent on the structure of the RAFT agent.

One notable example is the synthesis of the trithiocarbonate-based RAFT agent, S,S′-bis(2-propionic acid) trithiocarbonate (B1256668). This CTA is synthesized through a reaction involving this compound, carbon disulfide (CS₂), and a base, typically potassium hydroxide (B78521) (KOH). The reaction proceeds by the nucleophilic attack of the xanthate, formed in situ from CS₂ and KOH, on the electrophilic carbon of this compound, displacing the bromide ion. This results in the formation of the symmetric trithiocarbonate structure with carboxylic acid functionalities at both ends. These terminal acid groups provide sites for further chemical modification, allowing for the creation of more complex polymer architectures.

The synthesis of S,S′-bis(2-propionic acid) trithiocarbonate from this compound is a well-documented procedure. nih.gov The reaction is typically carried out in an aqueous medium and involves the dropwise addition of this compound to a solution of potassium hydroxide and carbon disulfide. The mixture is stirred for an extended period to ensure complete reaction. The product is then isolated by extraction and precipitation. nih.gov

Table 1: Synthesis of S,S′-bis(2-propionic acid) trithiocarbonate

| Reactant | Molar Ratio | Role |

|---|---|---|

| This compound | 1.0 | Precursor for the CTA backbone |

| Carbon disulfide (CS₂) | 1.9 | Source of the trithiocarbonate core |

| Potassium hydroxide (KOH) | 2.6 | Base to facilitate the reaction |

| Water | - | Solvent |

| Reaction Conditions | ||

| Temperature | Ambient | |

| Reaction Time | 72 hours | |

| Product |

Preparation of Specialty Chemical Intermediates

The reactivity of this compound, stemming from the presence of both a carboxylic acid group and a labile bromine atom, makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, including agrochemicals and pharmaceuticals.

A significant application of this compound derivatives is in the production of the fungicide metalaxyl (B1676325). google.com In this synthesis, methyl 2-bromopropionate, the methyl ester of this compound, is reacted with 2,6-dimethylaniline. The reaction involves the nucleophilic substitution of the bromine atom by the amino group of 2,6-dimethylaniline. This step is crucial for forming the core structure of the metalaxyl molecule. The resulting intermediate, N-(2,6-dimethylphenyl)alanine methyl ester, undergoes further reaction with methoxyacetyl chloride to yield metalaxyl. patsnap.com

Another important use of this compound derivatives is in the synthesis of herbicides. For example, ethyl 2-bromopropionate is a key intermediate in the production of quizalofop-ethyl. google.com The synthesis involves the reaction of the ethyl ester of this compound with a substituted phenol, although the detailed reaction pathway from the brominated intermediate is part of a multi-step synthesis. google.com

Furthermore, the sodium salt of this compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It can be reacted with a Grignard reagent, such as thienylmagnesiumbromide, to produce alpha-methyl-2-thiopheneacetic acid, a key intermediate for the drug tiaprofenic acid.

Table 2: Synthesis of a Metalaxyl Intermediate

| Reactant | Molar Ratio | Role |

|---|---|---|

| Methyl 2-bromopropionate | 1.5 | Electrophilic substrate |

| 2,6-Dimethylaniline | 1.0 | Nucleophile |

| Sodium bicarbonate | 1.5 | Base |

| Reaction Conditions | ||

| Temperature | 120-125 °C | |

| Reaction Time | 18 hours | |

| Product |

Iii. Reaction Mechanisms and Reactivity Studies of 2 Bromopropionic Acid

Nucleophilic Substitution Processes Involving the Alpha-Bromine Atom

The bromine atom in 2-bromopropionic acid serves as a good leaving group, facilitating nucleophilic substitution reactions at the alpha-carbon. These reactions can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), depending on the reaction conditions and the nucleophile involved.

The kinetics of nucleophilic substitution reactions provide insight into the underlying mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. This backside attack results in an inversion of the stereochemical configuration at the chiral center.

A notable example is the reaction of (S)-2-bromopropanoic acid with concentrated sodium hydroxide (B78521). This reaction proceeds via an SN2 mechanism, where the hydroxide ion (OH⁻) acts as the nucleophile. The attack of the hydroxide ion leads to the formation of (R)-2-hydroxypropanoic acid, demonstrating the characteristic inversion of stereochemistry.

Conversely, under conditions that favor the formation of a carbocation intermediate, such as in a polar protic solvent with a weak nucleophile, an SN1 mechanism may be observed. The SN1 reaction is a two-step process: the rate-determining first step involves the slow departure of the leaving group to form a planar carbocation, followed by a rapid attack by the nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate, thus following first-order kinetics. Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to a racemic mixture of products (both retention and inversion of configuration).

Sulfur-containing compounds, particularly thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability and accessibility of the lone pair electrons on the sulfur atom. Consequently, they react readily with this compound in an S-alkylation reaction, which is a classic example of nucleophilic substitution.

The mechanism typically follows the SN2 pathway. The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then attacks the alpha-carbon of this compound, displacing the bromide ion and forming a new carbon-sulfur bond. This reaction yields a substituted propionic acid with a thioether (sulfide) linkage. Given that this is an SN2 reaction, if a chiral starting material is used, the product will be formed with an inversion of stereochemistry at the alpha-carbon. Thiolates are considered excellent nucleophiles for SN2 reactions and can effectively displace halides from even secondary carbons with minimal competing elimination reactions.

Elimination Reactions and Regiochemical Control

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions, specifically dehydrobromination, to form unsaturated compounds.

The treatment of this compound with a strong base, such as aqueous sodium hydroxide, can induce an E2 (Elimination Bimolecular) reaction. In this process, the base abstracts a proton from the beta-carbon (the methyl group) while the bromide ion on the alpha-carbon departs simultaneously. This concerted reaction leads to the formation of a double bond between the alpha and beta carbons, yielding acrylic acid (prop-2-enoic acid).

The general scheme for this conversion is as follows: CH₃-CH(Br)-COOH + Base → CH₂=CH-COOH + H-Base⁺ + Br⁻

While direct rearrangement of the bromine atom from the C2 to the C3 position is not a simple intramolecular process, 3-bromopropionic acid can be synthesized from this compound through a multi-step sequence involving elimination followed by addition. This sequence allows for regiochemical control over the placement of the bromine atom.

One proposed pathway involves two main steps researchgate.net:

Elimination: this compound is first converted to acrylic acid via an E2 elimination reaction using a base, as described above. researchgate.net

Addition: Acrylic acid then undergoes a free-radical addition of hydrogen bromide (HBr) in the presence of a radical initiator like benzoyl peroxide. This reaction follows an anti-Markovnikov addition rule, where the bromine atom adds to the carbon with the most hydrogen atoms (the beta-carbon), resulting in the formation of 3-bromopropionic acid. researchgate.net

Alternatively, recent research has demonstrated that this compound can be isomerized directly to 3-bromopropionic acid by heating it to 160°C in the presence of a tetrabutylphosphonium (B1682233) bromide molten salt catalyst. This method achieves a high yield (around 79%) and selectivity for the 3-bromo isomer. chemicalbook.com

Thermal Decomposition Pathways and Kinetic Analysis

When subjected to high temperatures in the gas phase, this compound undergoes thermal decomposition. Kinetic studies have shown this to be a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.net The decomposition occurs over a temperature range of 310–430°C. researchgate.net

The mechanism does not involve simple dehydrobromination to acrylic acid. Instead, the reaction is believed to proceed through a polar, five-membered cyclic transition state. researchgate.netpku.edu.cn In this transition state, the acidic hydrogen of the carboxyl group assists in the departure of the bromine atom, while the carbonyl oxygen helps to stabilize the structure. researchgate.netpku.edu.cn This intramolecular rearrangement leads to the formation of acetaldehyde (B116499), carbon monoxide (CO), and hydrogen bromide (HBr) as the final products. researchgate.net

The rate of this decomposition can be described by the Arrhenius equation. Experimental data has provided the following expression for the first-order rate coefficient (k): researchgate.net

log k (s⁻¹) = (12.41 ± 0.29) - (180.3 ± 3.4) kJ mol⁻¹ / (2.303RT)

This equation allows for the calculation of the reaction rate at different temperatures and provides key kinetic parameters for the decomposition process.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 180.3 ± 3.4 kJ mol⁻¹ |

| Pre-exponential Factor (A) | 1012.41 ± 0.29 s⁻¹ (approx. 2.57 x 10¹² s⁻¹) |

| Reaction Order | First-order |

| Mechanism | Unimolecular elimination via a five-membered cyclic transition state |

Four-Centered vs. Five-Centered Elimination Mechanisms

In the gas-phase elimination of this compound, theoretical studies using density functional theory (DFT) indicate a preference for a five-centered elimination mechanism. researchgate.netpku.edu.cn This process is characterized by the formation of a semi-polar, five-membered cyclic transition state. researchgate.netpku.edu.cn In this arrangement, the acidic hydrogen of the carboxylic acid group (COOH) provides assistance to the leaving bromine atom. researchgate.net Simultaneously, the carboxylic oxygen atom acts to stabilize this transition state. researchgate.netpku.edu.cn This mechanism is distinct from a more direct four-centered elimination, suggesting a concerted process involving multiple atomic centers. The calculated activation energy for this rate-controlling step is approximately 189.5 kJ·mol⁻¹, which aligns closely with experimental data of 180.3 ± 3.4 kJ·mol⁻¹. pku.edu.cn

Influence of Functional Group on Dissociation Kinetics

The kinetics of this compound's dissociation are significantly influenced by its constituent functional groups: the carboxylic acid and the bromine atom. Studies on analogous halogenated carboxylic acids on metal surfaces reveal that the deprotonation of the carboxylic acid group is a key step. The nature of the halogen substituent affects the activation energy for this O-H bond scission. For instance, studies on fluorinated carboxylic acids on Cu(100) surfaces show a clear correlation between the substituent's electron-withdrawing power and the deprotonation kinetics. researchgate.net The bromine atom in this compound, being electronegative, influences the acidity of the carboxylic proton, thereby affecting the rate of deprotonation. On a Cu(100) surface, the presence of both the bromine and the carboxylic acid functionalities accelerates the dissociation of both the C-Br and O-H bonds. acs.org

Byproduct Formation and Reaction Selectivity at Elevated Temperatures

The thermal decomposition of this compound in the gas phase yields specific byproducts. The reaction proceeds to form acetaldehyde (CH₃CHO), carbon monoxide (CO), and hydrogen bromide (HBr). researchgate.net The formation of these products is consistent with the proposed five-membered cyclic transition state mechanism. researchgate.net

In solution, reaction conditions and temperature can influence selectivity. For example, when lactide is treated with a hydrobromic acid-acetic acid (HBr-HAc) solution, both this compound and lactic acid can be produced. researchgate.net The yield of this compound can reach up to 55.2 mol% at an optimal temperature of 100°C, demonstrating that temperature plays a crucial role in directing the reaction pathway and determining the product distribution. researchgate.net

| Reaction Condition | Temperature | Major Products | Selectivity/Yield |

| Gas-Phase Elimination | Elevated | Acetaldehyde, Carbon Monoxide, Hydrogen Bromide | Not specified |

| Lactide Degradation in HBr-AcOH | 100 °C | This compound, Lactic Acid | 55.2 mol% this compound |

Surface Reaction Mechanisms and Adsorption Dynamics

Interaction of this compound with Metal Surfaces (e.g., Cu(100), O/Cu(100))

The interaction of this compound with metal surfaces has been investigated using techniques such as X-ray photoelectron spectroscopy and temperature-programmed reaction/desorption. On a clean copper surface, Cu(100), the reaction of this compound (CH₃CHBrCOOH) leads to the generation of propanoate (CH₃CH₂COO) at 300 K. acs.org This transformation occurs via intermediate species, CH₃CHCOOH and CH₃CHCOO. acs.org

In the presence of pre-adsorbed oxygen on the copper surface, denoted as O/Cu(100), the reaction pathway is altered. The C-Br bond scission is suppressed. acs.org Instead, at 250 K, the dissociation of 2-chloropropionic acid (a related compound) on O/Cu(100) shows that the chlorinated carboxylate (CH₃CHClCOO) is the predominant surface species. researchgate.net This suggests that on an oxygen-rich surface, the carboxylate forms while the halogen remains attached to the carbon chain at lower temperatures.

Bond Dissociation Processes: C-Br and O-H Scission

On the Cu(100) surface, the dissociation of both the carbon-bromine (C-Br) and oxygen-hydrogen (O-H) bonds in brominated propanoic acids is significantly accelerated. acs.org For 3-bromopropanoic acid, this dual dissociation occurs at a remarkably low temperature of 110 K. acs.org This indicates a strong catalytic effect of the copper surface, which facilitates the cleavage of these two key bonds simultaneously at low thermal energy. The H atoms from the O-H scission can remain on the surface and participate in subsequent reactions. acs.org

Formation and Stability of Adsorbed Intermediates (e.g., Carboxylate Species)

Following the initial bond scissions on Cu(100), a series of adsorbed intermediates are formed. The reaction of this compound initially generates CH₃CHCOOH and the carboxylate species CH₃CHCOO. acs.org These intermediates are not stable and undergo further reaction. The CH₃CHCOO intermediate can readily combine with hydrogen atoms (from the deprotonation of the acid) on the surface to produce propanoate (CH₃CH₂COO), which is observed to be the predominant species at 300 K. acs.orgresearchgate.net This adsorbed propanoate eventually decomposes at temperatures above approximately 380 K, yielding gaseous products like H₂, CO, and CO₂. researchgate.net

On the oxygen-precovered O/Cu(100) surface, the stability and transformation of intermediates differ. For 3-bromopropanoic acid, the bromopropanoate (BrCH₂CH₂COO) is the predominant species at 150 K. acs.org As the temperature increases to 320 K, this intermediate reacts further to produce both propanoate (CH₃CH₂COO) and propenoate (CH₂=CHCOO). acs.org

| Surface | Temperature (K) | Key Adsorbed Intermediates from Bromopropanoic Acids |

| Cu(100) | 110 | Initial C-Br and O-H scission occurs |

| Cu(100) | < 300 | CH₃CHCOOH, CH₃CHCOO |

| Cu(100) | 300 | CH₃CH₂COO (propanoate) |

| O/Cu(100) | 150 | BrCH₂CH₂COO (bromopropanoate) |

| O/Cu(100) | 320 | CH₃CH₂COO (propanoate), CH₂=CHCOO (propenoate) |

Halogen Effects on Adsorption Structure and Reaction Pathways

The presence and nature of the halogen atom in α-halopropionic acids significantly influence their interaction with surfaces, which is critical in fields such as heterogeneous catalysis. Studies on the adsorption and reaction of 2-bromopropanoic acid on metal surfaces, such as copper, provide insight into the role of the bromine atom.

When 2-bromopropanoic acid is adsorbed on a Cu(100) surface at low temperatures (around 110 K), it initially forms a physisorbed multilayer. As the temperature increases, deprotonation of the carboxylic acid group occurs, leading to the formation of a 2-bromopropanoate (B1255678) intermediate. This intermediate is bonded to the copper surface through both oxygen atoms of the carboxylate group.

A key reaction pathway is the cleavage of the carbon-bromine (C-Br) bond. Research has shown that for 2-bromopropanoate on Cu(100), this bond scission occurs at approximately 250 K. researchgate.net This debromination step is a critical part of the reaction pathway, leading to the formation of surface-bound propanoate species and adsorbed bromine atoms. The relatively low temperature of C-Br bond cleavage indicates a significant electronic interaction between the bromine atom and the copper surface, which facilitates this dissociation.

Comparing this behavior to other halogens, such as fluorine, highlights the specific effect of bromine. For instance, studies on 2-fluoropropanoic acid on the same Cu(100) surface show that the carbon-fluorine (C-F) bond is much more stable. The deprotonation to form 2-fluoropropanoate also occurs, but the C-F bond does not break as readily and the molecule undergoes different reaction pathways at higher temperatures, such as decomposition into HF and other surface species. researchgate.netnih.gov The weaker C-Br bond compared to the C-F bond is a primary factor in its lower dissociation temperature on the surface. This difference underscores how the identity of the halogen atom dictates the reaction pathways and the stability of adsorbates on a metal surface.

The key findings from surface science studies are summarized in the table below.

| Adsorbate | Surface | Key Intermediate | C-Halogen Bond Cleavage Temperature | Primary Decomposition Products |

|---|---|---|---|---|

| 2-Bromopropanoic Acid | Cu(100) | 2-Bromopropanoate | ~250 K | Surface Propanoate + Adsorbed Br |

| 2-Fluoropropanoic Acid | Cu(100) | 2-Fluoropropanoate | ~455 K (Decomposes) | HF + Surface Acrylate |

Hydrolysis Kinetics and pH Dependence

The hydrolysis of this compound, which results in the formation of lactic acid, is a classic example of a reaction whose mechanism and rate are highly dependent on the pH of the solution. This dependence is primarily due to the ionization state of the carboxylic acid group.

Kinetic Studies of 2-Bromopropanoic Acid Hydrolysis

k_obs = k_H[H⁺] + k_N + k_OH[OH⁻]

where k_H, k_N, and k_OH are the rate constants for the acid-catalyzed, neutral (water hydrolysis), and base-catalyzed reactions, respectively.

Influence of Carboxyl Group Dissociation on Reaction Rates

The pKa of this compound is approximately 2.97. This means that at pH values significantly above 2.97, the molecule will exist predominantly as the 2-bromopropanoate anion. The dissociation of the carboxyl group has a profound effect on the hydrolysis mechanism.

In neutral or slightly acidic solutions (pH below ~7 but above the pKa), the dominant species is the 2-bromopropanoate anion. The negatively charged carboxylate group acts as an internal nucleophile in a process known as neighboring group participation (NGP) or anchimeric assistance. The carboxylate attacks the adjacent carbon atom bearing the bromine, displacing the bromide ion in an intramolecular S_N2 reaction. This results in the formation of a highly strained, transient intermediate called an α-lactone. This α-lactone is then rapidly attacked by water in a second S_N2 reaction, opening the ring to form lactic acid.

This NGP mechanism consists of two consecutive S_N2 steps, each causing an inversion of stereochemistry. The net result is a retention of configuration at the chiral center. Crucially, because the rate-determining step is the initial intramolecular attack, the reaction rate at low hydroxide concentrations is found to be independent of the [OH⁻].

At high pH values (in concentrated basic solutions), a different mechanism dominates. The high concentration of the strong external nucleophile, the hydroxide ion (OH⁻), leads to a direct bimolecular nucleophilic substitution (S_N2) reaction. The hydroxide ion directly attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single step. This direct S_N2 attack results in the expected inversion of stereochemistry. This pathway is favored at high [OH⁻] because the rate of this bimolecular reaction increases linearly with the concentration of the hydroxide ion, eventually surpassing the rate of the intramolecular NGP pathway.

The influence of pH on the dominant hydrolysis mechanism is summarized below.

| pH Range | Dominant Species | Dominant Mechanism | Kinetic Dependence | Stereochemical Outcome |

|---|---|---|---|---|

| Low pH (< pKa) | CH₃CHBrCOOH (Undissociated Acid) | Slow direct hydrolysis by water | Slow rate | Racemization/Inversion |

| Neutral to Mildly Basic (pKa < pH < ~9) | CH₃CHBrCOO⁻ (Anion) | Neighboring Group Participation (NGP) via α-lactone | Rate is independent of [OH⁻] at low concentrations | Retention of configuration |

| High pH (> ~9) | CH₃CHBrCOO⁻ (Anion) | Direct bimolecular (S_N2) attack by OH⁻ | Rate is first-order in [OH⁻] | Inversion of configuration |

Iv. Applications of 2 Bromopropionic Acid in Advanced Organic Synthesis and Material Science

Asymmetric Synthesis and Chiral Compound Development

2-Bromopropionic acid, particularly in its enantiomerically pure forms such as (R)-(+)-2-Bromopropionic acid, serves as a crucial chiral building block in the field of organic and pharmaceutical research. calpaclab.com Its utility in asymmetric synthesis is multifaceted, enabling chemists to construct complex molecules with a high degree of stereochemical control.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org While detailed, specific examples of this compound itself acting as a removable chiral auxiliary in the classical sense are not extensively documented in readily available literature, its derivatives play a significant role. The core principle of a chiral auxiliary is to introduce a stereocenter that biases the formation of a new stereocenter, leading to a diastereomeric excess of one product. After the desired transformation, the auxiliary is cleaved from the molecule. The chiral moiety within this compound makes it a valuable precursor for the synthesis of more complex chiral auxiliaries.

The synthesis of enantiopure drugs is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. wikipedia.org this compound is a key starting material and intermediate in the production of a variety of enantiomerically pure bioactive molecules. adpharmachem.comchemimpex.com It is particularly noted for its application in the synthesis of certain anti-inflammatory and analgesic drugs. chemimpex.com The presence of the bromine atom at the alpha position enhances its reactivity, making it an ideal precursor for introducing a chiral propionate (B1217596) unit into a larger molecule. chemimpex.com For instance, enantiomerically pure this compound can be synthesized from readily available chiral precursors like alanine (B10760859). sciencemadness.org

| Bioactive Molecule Class | Role of this compound |

| Anti-inflammatory Drugs | Key chiral building block |

| Analgesic Drugs | Intermediate in synthesis |

| Unnatural Amino Acids | Precursor for chiral side chains |

This table illustrates the application of this compound in the synthesis of different classes of bioactive molecules.

This compound is frequently derivatized to form a range of chiral intermediates that are then used in the construction of more complex molecules. adpharmachem.com These intermediates retain the chirality of the parent acid and introduce a reactive handle—the bromine atom—that can be displaced in subsequent nucleophilic substitution reactions. This allows for the stereospecific introduction of a propionic acid moiety into a target structure. The ability to create these chiral building blocks is fundamental to modern organic synthesis, where the final architecture of a complex molecule is assembled from smaller, well-defined fragments.

The overarching goal of asymmetric synthesis is to achieve a high level of stereochemical control throughout a multi-step reaction sequence. mit.edu The use of chiral building blocks derived from this compound is a key strategy in achieving this control. By starting with a molecule of known absolute stereochemistry, chemists can propagate that chirality through a series of reactions. This "chiral pool" approach is a powerful method for ensuring the final product is obtained as a single enantiomer. The predictable reactivity of the bromo-acid functionality allows for its incorporation into a synthetic plan with a high degree of confidence in the stereochemical outcome of subsequent transformations.

Polymer Chemistry and Advanced Material Fabrication

Beyond its applications in small molecule synthesis, this compound plays a role in the field of polymer chemistry, particularly in the synthesis of well-defined polymers through controlled radical polymerization techniques.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com this compound is not directly used as a RAFT agent itself, but it is a key precursor for the synthesis of certain RAFT agents.

Specifically, this compound can be reacted with potassium O-ethyl xanthate to synthesize 2-propionic acid-O-ethyl xanthate. researchgate.net This resulting molecule then functions as a RAFT agent, mediating the polymerization of various monomers. For example, this RAFT agent has been successfully employed in the controlled radical polymerization of N-vinylpyrrolidone (NVP). researchgate.net The carboxylic acid group on the RAFT agent, derived from the original this compound, can also be used to anchor the polymer chains to surfaces, such as titanium dioxide nanoparticles, to create novel nanocomposite materials. researchgate.net

| Precursor | RAFT Agent Synthesized | Application |

| This compound | 2-Propionic acid-O-ethyl xanthate | Controlled polymerization of N-vinylpyrrolidone |

This table outlines the pathway from this compound to its application in RAFT polymerization.

Development of Specialty Polymers with Tailored Properties

This compound is a valuable compound in polymer chemistry, utilized as a functional monomer in the synthesis of specialty polymers. researchgate.net Its incorporation into polymer chains allows for the creation of materials with tailored properties, enhancing performance for specific applications. researchgate.netumich.edu The molecular structure of this compound, which includes both a reactive bromine atom and a carboxylic acid group, makes it suitable for various chemical reactions, including polymerization. umich.edu This enables the development of polymers with enhanced characteristics for use in advanced coatings, specialized adhesives, and novel composite materials. umich.edu The ability to introduce bromine functionality into polymer chains is key to modifying the physical properties of the resulting materials. researchgate.netresearchgate.net

Functional Group Modification in Polymer Chains

Beyond its role as a monomer, this compound and its derivatives are employed to modify existing polymer chains, thereby introducing specific chemical properties. umich.eduresearchgate.net This post-polymerization modification is a critical strategy for creating functional materials. A significant application is in bridging different controlled radical polymerization (CRP) techniques. For instance, polymers synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization possess thiocarbonylthio or thiol end-groups. These groups can be transformed into bromides through a desulfurization–bromination process. chemicalbook.com This conversion creates a terminal bromide on the polymer chain that is active for subsequent modification or chain-extension using atom transfer radical polymerization (ATRP), a technique that relies on an alkyl bromide initiator. chemicalbook.com This facile chain-end modification enables the synthesis of functionalized block copolymers that are not directly accessible using a single CRP method. chemicalbook.com

Role as a Synthetic Intermediate for Diverse Organic Compounds

This compound is a fundamental building block in organic synthesis for the preparation of various alpha-substituted propionic acid derivatives. researchgate.net One of the most established applications in this area is the synthesis of α-amino acids. researchgate.net A classic method involves the SN2 substitution of the α-bromo acid with ammonia (B1221849) to yield an α-amino acid. This straightforward amination provides an effective route to amino acids, leveraging the reduced nucleophilicity of the nitrogen atom in the final product. nih.gov For example, this method has been successfully used to prepare alanine, demonstrating the utility of this compound as a direct precursor to essential biomolecules. researchgate.netnih.gov The chiral nature of this compound also makes it a valuable building block for creating enantiomerically pure compounds. mdpi.com

Nitrogen-containing heterocycles are core structures in many therapeutic agents. In the synthesis of specific heterocyclic systems like benzoxazepines, this compound serves as a key precursor, typically in its ester form. The synthesis of certain benzoxazepine derivatives, such as 2-alkyl-1,4-benzoxazepin-3,5-diones, involves the condensation of salicylamides with 2-bromo esters (e.g., esters of this compound). This reaction, where the 2-bromo ester acts as an alkylating agent for the salicylamide, forms an intermediate which is subsequently cyclized to create the seven-membered benzoxazepine ring. While various methods exist for synthesizing benzoxazepines, this pathway highlights the role of α-halo acid derivatives as crucial building blocks for constructing these complex heterocyclic scaffolds.

This compound is a versatile and widely used intermediate in the research and development of agrochemicals and pharmaceuticals. researchgate.netumich.eduresearchgate.net Its bromine atom enhances reactivity, making it an essential component for synthesizing biologically active compounds. researchgate.net In agrochemical research, it is used to produce a range of herbicides and fungicides. researchgate.netresearchgate.net The precise molecular structure required for these applications necessitates high-purity intermediates to ensure product performance.

In the pharmaceutical industry, this compound is a key intermediate for numerous active pharmaceutical ingredients (APIs) and drug intermediates, particularly in the development of anti-inflammatory and analgesic drugs. researchgate.netresearchgate.net Its ability to undergo substitution reactions makes it valuable for creating diverse bioactive molecules. researchgate.net The chiral variants, such as (S)-(-)-2-Bromopropionic acid, are especially important as chiral building blocks for developing enantiomerically pure compounds, which is often critical for the efficacy and safety of modern drugs. mdpi.com It has been used in research for synthesizing structural analogs of the antimitotic tripeptides hemiasterlins, which are investigated as potential antitumor agents.

Table 1: Examples of Agrochemicals Synthesized Using this compound as an Intermediate

| Agrochemical Class | Compound Name |

|---|---|

| Herbicides | Quizalofop-ethyl |

| Napropamide | |

| Fenthiaprop | |

| Fungicides | Metalaxyl (B1676325) |

| Benalaxyl | |

| Procymidone |

Source: researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alanine |

| Benalaxyl |

| Fenthiaprop |

| Metalaxyl |

| Napropamide |

| Procymidone |

| Quizalofop-ethyl |

V. Theoretical and Computational Investigations of 2 Bromopropionic Acid

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies employ the principles of quantum mechanics to model the behavior of electrons and nuclei in atoms and molecules. These calculations can predict molecular geometries, energies, and a variety of other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach has been successfully applied to study the gas-phase elimination reaction of 2-bromopropionic acid.

In one such study, the molecular structures involved in the reaction were optimized using the B3LYP functional with a 6-31G** basis set. nih.gov To obtain more accurate energy predictions, single-point energy calculations were then performed using a larger basis set, B3LYP/6-311++G(3df,3pd). nih.gov DFT calculations are also instrumental in predicting reactivity descriptors. While specific studies on this compound's full reactivity profile are not abundant, the methodology generally involves analyzing the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density to identify sites susceptible to nucleophilic or electrophilic attack.

Table 1: Computational Methods Used in the Study of this compound Gas-Phase Elimination

| Calculation Type | Functional | Basis Set | Purpose |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G** | To find the lowest energy molecular structures of reactants, transition states, and products. |

| Single-Point Energy | B3LYP | 6-311++G(3df,3pd) | To obtain more accurate energies for the optimized geometries. |

A key application of computational chemistry is the elucidation of reaction mechanisms by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate.

For the gas-phase elimination of this compound, DFT calculations have shown that the reaction proceeds through a semi-polar, five-membered cyclic transition state. nih.govescholarship.org In this transition state, the acidic hydrogen of the carboxylic acid group assists in the departure of the bromine atom, while the carboxylic oxygen helps to stabilize the structure. nih.govescholarship.org The activation energy for this rate-determining step was calculated to be 189.5 kJ·mol⁻¹, which shows good agreement with the experimental value of 180.3 ± 3.4 kJ·mol⁻¹. nih.govescholarship.org This close correlation between theoretical and experimental values validates the proposed reaction mechanism. nih.govescholarship.org

Spectroscopic and Thermodynamic Property Prediction

Computational methods can predict various spectroscopic and thermodynamic properties, which are invaluable for the characterization of molecules and their reactions.

While specific computational studies predicting the full IR and NMR spectra of this compound are not detailed in the available literature, the methodology is well-established. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets, can be used to compute the vibrational frequencies of a molecule. nih.govresearchgate.netscielo.br These calculated frequencies correspond to the peaks in an infrared (IR) spectrum and can be used to assign the vibrational modes of the molecule. nih.gov

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei within the molecule, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govescholarship.orgresearchgate.netresearchgate.net The accuracy of these predictions allows for the assignment of experimental NMR spectra and can aid in the structural elucidation of unknown compounds. nih.govescholarship.org

The energetic landscape of a reaction provides a comprehensive picture of the energy changes that occur as reactants are converted into products. This includes the relative energies of reactants, products, intermediates, and transition states.

The computational study of the gas-phase elimination of this compound provides a key piece of its energetic landscape. nih.govescholarship.org The calculated activation energy of 189.5 kJ·mol⁻¹ represents the energy barrier that must be overcome for the reaction to proceed. nih.govescholarship.org A complete energetic landscape analysis would involve exploring other potential reaction pathways, such as substitution reactions, and calculating the energies of all stationary points along those paths. q-chem.comreadthedocs.ionih.gov This can be achieved through techniques like potential energy surface (PES) scans, where the energy of the system is calculated as a function of one or more geometric parameters (e.g., bond lengths or angles). q-chem.comreadthedocs.ionih.gov

Table 2: Calculated vs. Experimental Activation Energy for the Gas-Phase Elimination of this compound

| Parameter | Computational Value (kJ·mol⁻¹) | Experimental Value (kJ·mol⁻¹) |

|---|---|---|

| Activation Energy (Ea) | 189.5 | 180.3 ± 3.4 |

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is influenced by its interactions with surrounding molecules, including solvent molecules or other this compound molecules. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying these interactions.

MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes in solution. nih.govrsc.orgmdpi.com For this compound in an aqueous solution, MD simulations could be used to investigate its hydration structure, conformational preferences, and the formation of intermolecular hydrogen bonds with water molecules. nih.govrsc.org

Solvent effects can also be modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach is computationally less expensive than explicit simulations and can be used to study how the solvent influences the electronic structure, geometry, and reactivity of the solute molecule.

Vi. Advanced Analytical Methodologies for 2 Bromopropionic Acid Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive ways to investigate the molecular structure and behavior of 2-bromopropionic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound at the atomic level. ¹H NMR and ¹³C NMR spectra provide definitive data on the connectivity of atoms within the molecule.

For a standard ¹H NMR spectrum of this compound in a solvent like CDCl₃, characteristic signals are observed. chemicalbook.comchemicalbook.com The acidic proton of the carboxyl group appears as a broad singlet at a high chemical shift, typically around 11.50 ppm. The proton on the chiral carbon (α-carbon) appears as a quartet around 4.41 ppm due to coupling with the adjacent methyl protons. The methyl protons themselves appear as a doublet around 1.86 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11.50 | Singlet (broad) | N/A |

| Methine (-CHBr) | ~4.41 | Quartet | 6.9 |

| Methyl (-CH₃) | ~1.86 | Doublet | 6.9 |

Note: Exact chemical shifts can vary based on solvent and concentration.

Beyond basic structure, NMR is crucial for determining the enantiomeric purity of chiral molecules like this compound. This is often achieved by using chiral derivatizing agents or chiral solvating agents that interact differently with the (R) and (S) enantiomers, leading to separate, distinguishable signals in the NMR spectrum. This allows for the precise quantification of the enantiomeric excess (ee).

Furthermore, NMR is applied to monitor reaction kinetics . For instance, in studies involving the transformation of this compound, time-course ¹H NMR experiments can track the disappearance of reactant signals and the appearance of product signals. This method was used to determine the degradation rates and half-lives of acyl glucuronides of related 2-aryl propionic acids by measuring the decrease in specific anomeric signals over time. nih.gov

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a functional group fingerprint for this compound. chemicalbook.comnih.gov The IR spectrum is particularly useful for identifying the characteristic stretches of the carboxyl group. nist.gov

Key vibrational frequencies observed for this compound include:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch.

Vibrations associated with the C-Br bond, which are typically found in the lower frequency region of the spectrum (fingerprint region).

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to analyze the compound's vibrational structure. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong |

| C-O Stretch | 1200 - 1300 | Medium |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. wikipedia.org While specific XPS studies on this compound are not widely documented, the principles of the technique indicate its potential applications.

In a hypothetical XPS analysis of this compound adsorbed onto a substrate, high-resolution scans of the C 1s, O 1s, and Br 3d core levels would be performed. The C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms: the methyl carbon (C-H), the alpha-carbon (C-Br), and the carboxyl carbon (O-C=O). The binding energies of these peaks provide direct information about the oxidation state and bonding environment of each atom. This technique would be invaluable for studying surface reactions, degradation, or the interaction of this compound with surfaces in catalysis or materials science. carleton.edu

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive infrared technique specifically designed to study thin films and molecular adsorbates on reflective surfaces, such as metals. It can provide information about the chemical nature, orientation, and ordering of molecules adsorbed on a surface.

For this compound, RAIRS could be employed to investigate its adsorption behavior on a specific substrate. By analyzing the vibrational bands, particularly the prominent C=O and O-H stretches, researchers could determine how the molecule orients itself upon adsorption. For example, a change in the frequency and intensity of the carbonyl stretch could indicate whether the carboxylic acid group interacts directly with the surface, potentially through one or both oxygen atoms. This information is critical for understanding surface chemistry, corrosion inhibition, and the formation of self-assembled monolayers.

Chromatographic and Mass Spectrometric Separations

Chromatography and mass spectrometry are powerful analytical tools used in combination to separate, identify, and quantify components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for assessing the purity of this compound and for the analysis of its derivatives. nih.gov Due to the relatively low volatility and polar nature of the carboxylic acid, it is often derivatized into a more volatile form, such as an ester, prior to analysis. This process improves the chromatographic peak shape and thermal stability. Purity assessments for commercial (S)-2-bromopropionic acid often specify a purity level of ≥98.0%, which is confirmed by GC analysis. innospk.comsigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for identification. nist.gov

Research has shown the application of GC-MS in identifying derivatives of this compound in complex matrices. For example, this compound, pentadecyl ester was identified in plant extracts using GC-MS, with a specific retention time (RT) of 21.486 minutes and a relative abundance of 6.77% in the analyzed fraction. thepharmajournal.comresearchgate.net

Table 3: Application of GC-MS in this compound Analysis

| Analyte | Matrix | Method | Key Finding | Reference |

|---|---|---|---|---|

| (S)-2-Bromopropionic Acid | Chemical Product | GC | Purity determination of ≥98.0% | innospk.com |

| This compound, pentadecyl ester | Aqua-ethanolic root extract | GC-MS | Identification at RT 21.486 min | thepharmajournal.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chiral molecules like this compound. Its high resolution and sensitivity make it indispensable for determining the enantiomeric excess (ee%) of a sample and for isolating individual enantiomers. acs.org The separation of enantiomers, which possess identical physical properties in a non-chiral environment, requires a chiral environment. In HPLC, this is typically achieved through two main strategies: the use of a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. researchgate.net

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common and direct method for chiral separations. researchgate.net CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers of this compound can interact differently. These differential interactions, based on spatial arrangement and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance), lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. The choice of CSP is critical and often involves screening various types, such as those based on polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or cyclodextrins, to achieve optimal resolution.

Indirect Separation via Chiral Derivatization: An alternative approach involves reacting the this compound racemate with a chiral derivatizing agent (CDR) to form a pair of diastereomers. researchgate.netacs.org These diastereomers have different physical properties and can be readily separated on a conventional, less expensive achiral reversed-phase column (e.g., C18). acs.org For instance, the carboxylic acid group of this compound can be reacted with a chiral amine, such as (S)-α-methylbenzylamine, to form diastereomeric amides. acs.org After separation, the ee% can be calculated from the relative peak areas. While effective, this method requires an optically pure derivatizing agent and may involve additional reaction and cleanup steps. researchgate.net

For both preparative and analytical purposes, the mobile phase composition, flow rate, and column temperature are optimized to maximize resolution and efficiency. Detection is commonly performed using a UV detector, as the carboxyl group provides sufficient chromophore for detection at low wavelengths.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or Reversed-Phase C18 (for diastereomers) |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid or Acetonitrile/Water/Phosphoric Acid researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 220 nm |

| Derivatizing Agent (Indirect Method) | (S)-α-methylbenzylamine acs.org |

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. fiveable.me For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing its thermal stability and decomposition profile. acs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. When analyzing this compound, a TGA experiment would reveal the temperatures at which mass loss occurs, indicating processes like evaporation or decomposition. guidechem.com The resulting TGA curve plots mass percentage against temperature. The onset temperature of mass loss is a key indicator of the compound's thermal stability. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to distinguish between overlapping decomposition stages. guidechem.com For this compound, one might expect a multi-stage decomposition, potentially involving the initial loss of hydrogen bromide followed by the breakdown of the remaining organic structure.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, boiling, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. fiveable.me A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, followed by one or more exothermic or endothermic peaks at higher temperatures indicating its decomposition. acs.org By combining TGA and DSC, a comprehensive picture of the thermal behavior can be established. For instance, a mass loss observed in TGA that corresponds to an exothermic peak in DSC would confirm a decomposition reaction. These analyses are vital for understanding the compound's stability under thermal stress.

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

|---|---|---|---|

| 20 - 30 | DSC | Endotherm | Melting Point |

| ~203 | TGA/DSC | Endotherm with Mass Loss | Boiling / Evaporation |

| > 220 | TGA | Significant Mass Loss (Stage 1) | Initial decomposition (e.g., loss of HBr) |

| > 300 | TGA | Further Mass Loss (Stage 2) | Decomposition of organic residue |

Temperature-Programmed Reaction/Desorption (TPR/TPD) for Surface Reactivity

Temperature-Programmed Reaction (TPR), also known as Temperature-Programmed Desorption (TPD), is a powerful surface-sensitive technique used to study the interactions and reactions of adsorbed molecules on a solid surface, typically a single-crystal metal catalyst. wikipedia.org This methodology provides detailed insights into adsorption states, surface reaction mechanisms, and the kinetics of desorption and decomposition. rsc.org

The surface reactivity of this compound has been investigated in detail on copper surfaces, such as Cu(100), using TPR in conjunction with other surface science techniques like X-ray Photoelectron Spectroscopy (XPS). libretexts.org In a typical experiment, the Cu(100) crystal is held at a low temperature (e.g., 120 K) under ultra-high vacuum (UHV) conditions and exposed to this compound vapor. libretexts.org The surface is then heated at a linear rate, and a mass spectrometer monitors the molecules that desorb into the gas phase as a function of temperature.

Research on this compound on Cu(100) reveals a complex reaction pathway. libretexts.org At low temperatures (~120 K), the molecule adsorbs on the surface. As the temperature is increased, the C–Br bond readily cleaves, a process known as debromination. This is followed by the scission of the carboxylic O–H bond (deprotonation), leading to the formation of surface-bound intermediates. The TPR spectra show the desorption of various products at specific temperatures, which correspond to different surface reactions. For example, the evolution of propene (C₃H₆), propanoic acid (CH₃CH₂COOH), and hydrogen (H₂) indicates that processes like dehydrohalogenation, hydrogenation, and recombination are occurring on the copper surface. libretexts.org The peak desorption temperature for each species provides information about the activation energy of that particular reaction step. wikipedia.org

| Desorbing Species | Formula | Peak Desorption Temperature (K) | Inferred Surface Reaction Pathway |

|---|---|---|---|

| Hydrogen | H₂ | ~340 | Recombinative desorption of H atoms from O-H and C-H bond cleavage |

| Propene | C₃H₆ | ~475 | β-hydride elimination from surface propanoyl species |

| Propanoic Acid | CH₃CH₂COOH | ~475 | Hydrogenation of surface propanoate intermediates |

| Carbon Monoxide | CO | ~475 | Decomposition of surface carboxylates |

Electrochemical Methods for Reactivity Investigations

Electrochemical methods are employed to investigate the redox properties of molecules and can provide valuable information about reaction mechanisms, particularly the transfer of electrons. For this compound, a key area of electrochemical interest is the reductive cleavage of the carbon-bromine (C-Br) bond. Techniques such as cyclic voltammetry (CV) are well-suited for this purpose.

In a typical CV experiment, a voltage is scanned between two set points at a specific rate, and the resulting current is measured. When applied to this compound in a suitable electrolyte solution, the voltammogram can reveal the potential at which the C-Br bond is reduced. This process generally involves the irreversible transfer of electrons to the molecule, leading to the cleavage of the C-Br bond and the formation of a bromide ion and an organic radical. This radical can then be further reduced or participate in subsequent chemical reactions.

Studies on related haloacetic acids have shown that they are electrochemically active and can be dehalogenated. researchgate.net The rate and potential of this reduction depend on factors such as the number of halogen atoms and the electrode material used (e.g., copper, gold, platinum). researchgate.net The electrochemical reduction of this compound can be expected to proceed via a similar mechanism, providing a pathway for its dehalogenation. By analyzing the peak potential, peak current, and shape of the voltammetric wave, researchers can deduce kinetic parameters and gain insight into the mechanism of the C-Br bond cleavage. This information is valuable for applications in environmental remediation, where electrochemical degradation of halogenated organic compounds is a key strategy, and in synthetic chemistry, where electrochemistry can be used to initiate specific reactions. researchgate.net

Vii. Environmental Chemical Aspects and Degradation Pathways of 2 Bromopropionic Acid

Formation and Transformation in Water Treatment Processes

The presence and transformation of 2-bromopropionic acid in water systems are closely linked to disinfection processes aimed at ensuring water safety. These chemical treatments, however, can lead to the inadvertent formation of various disinfection byproducts (DBPs), including brominated compounds.

This compound is part of a group of compounds known as brominated disinfection byproducts (BDBPs). These substances are not typically present in source water but are formed when disinfectants like chlorine or chloramine (B81541) react with natural organic matter (NOM) in the presence of bromide ions (Br⁻). nih.govnih.gov The concentration of bromide ion, pH, reaction time, and the type of disinfectant used are all factors that influence the types and yields of DBPs formed. nih.gov

The formation pathway involves reactive bromo species, generated from the oxidation of bromide ions by disinfectants, which then react with NOM. nih.gov While haloacetic acids (HAAs) are a major class of DBPs, the presence of bromide shifts the speciation towards brominated HAAs, such as bromoacetic acid and, by extension, this compound. nih.govnih.gov Generally, brominated DBPs are considered to have higher potential health risks than their chlorinated counterparts. nih.gov Studies have identified various brominated DBPs in treated water, including bromomethanes, bromoacetic acids, and bromoacetamides. nih.gov